REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[F:13].[Cl-].[Cl-].[Cl-].[Al+3]>Cl>[Cl:5][C:6]1[C:7]([F:13])=[CH:2][C:1]([OH:3])=[C:10]([C:9](=[O:12])[CH3:8])[CH:11]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated at 180° C. for 30 minutes
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
WASH
|
Details
|
The precipitate was washed well with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)C(C)=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |